molecular formula C30H34FN3O5S2 B607259 Ebopiprant CAS No. 2005486-31-5

Ebopiprant

Cat. No. B607259
CAS RN: 2005486-31-5
M. Wt: 599.74
InChI Key: UUIBKACUTXYSAK-YCVJPRETSA-N
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Description

Ebopiprant is an investigational, orally active, selective prostaglandin F2α (PGF2α) receptor antagonist . It is being evaluated as a potential treatment for preterm labor by reducing inflammation and uterine contractions . If approved, it has the potential to be a first-in-class innovation for this common and serious condition with no approved therapies for acute treatment of preterm labor in the United States .


Molecular Structure Analysis

The molecular formula of Ebopiprant is C30H34FN3O5S2 . The molecular weight is 599.74 .


Physical And Chemical Properties Analysis

Ebopiprant is a solid compound . It has a solubility of 250 mg/mL in DMSO (ultrasonic) .

Scientific Research Applications

  • Fevipiprant in Asthma : Fevipiprant, a prostaglandin D2 receptor 2 antagonist, has been studied for its efficacy in patients with persistent eosinophilic asthma. It was found to reduce eosinophilic airway inflammation and was well tolerated in patients with moderate-to-severe asthma (Gonem et al., 2016).

  • Fevipiprant in Reducing Asthma Exacerbations : Another study on Fevipiprant examined its effectiveness in reducing asthma exacerbations in patients with severe asthma. Although the trial showed modest reductions in exacerbation rates, the results were not statistically significant (Brightling et al., 2020).

  • Aripiprazole in Alcoholism Treatment : Aripiprazole, a partial dopamine agonist, has been studied for its potential in treating alcoholism, showing reduced drinking in nontreatment-seeking alcoholics, particularly in those with lower self-control (Voronin et al., 2008).

  • Aripiprazole for Autistic Disorder : The efficacy and safety of aripiprazole in treating irritability in children and adolescents with autistic disorder were evaluated, showing significant improvement in irritability and being generally safe and well tolerated (Owen et al., 2009).

  • Aripiprazole in Substance Abuse : A review of aripiprazole's use in substance abuse disorders, including alcoholism, cocaine, amphetamine, and nicotine use, suggested it as a potential candidate for treatment, though further studies were recommended for conclusive results (Brunetti et al., 2012).

Mechanism of Action

Ebopiprant works by selectively antagonizing the prostaglandin F2α (PGF2α) receptor . This action helps in reducing inflammation and uterine contractions, potentially delaying preterm labor .

Safety and Hazards

In a study, Ebopiprant was well tolerated and showed early evidence of efficacy in pregnant women with spontaneous preterm labor . The incidence of maternal, fetal, and neonatal adverse events were comparable between subjects in the Ebopiprant group and the placebo group .

Future Directions

Ebopiprant is currently under investigation in clinical trials . If approved, it could be a significant advancement in the prevention of preterm birth . Organon has licensed the global development, manufacturing, and commercial rights to Ebopiprant . They plan to work with the scientific and medical communities and regulatory authorities in major markets, including the United States, to advance the clinical development and registration of Ebopiprant .

properties

IUPAC Name

[(3S)-3-(4-fluorophenyl)-3-[[(2S)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34FN3O5S2/c1-20(2)27(32)30(36)39-18-16-26(23-8-12-24(31)13-9-23)33-28(35)29-34(17-19-40-29)41(37,38)25-14-10-22(11-15-25)21-6-4-3-5-7-21/h3-15,20,26-27,29H,16-19,32H2,1-2H3,(H,33,35)/t26-,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIBKACUTXYSAK-YCVJPRETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCC(C1=CC=C(C=C1)F)NC(=O)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC[C@@H](C1=CC=C(C=C1)F)NC(=O)[C@H]2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34FN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ebopiprant

CAS RN

2005486-31-5
Record name Ebopiprant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2005486315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ebopiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EBOPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1AVZ44TEJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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